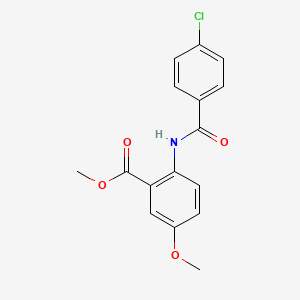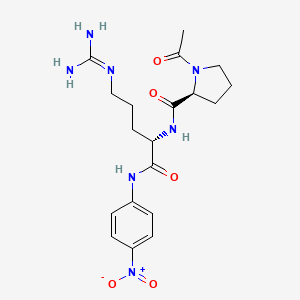
L-Argininamide, 1-acetyl-L-prolyl-N-(4-nitrophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Argininamide, 1-acetyl-L-prolyl-N-(4-nitrophenyl)- is a synthetic compound that belongs to the class of peptides It is characterized by the presence of an argininamide group, an acetylated proline residue, and a nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Argininamide, 1-acetyl-L-prolyl-N-(4-nitrophenyl)- typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each addition involves coupling reactions facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of L-Argininamide, 1-acetyl-L-prolyl-N-(4-nitrophenyl)- follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
化学反応の分析
Types of Reactions
L-Argininamide, 1-acetyl-L-prolyl-N-(4-nitrophenyl)- can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitrophenyl group can also be reduced to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reagents like sodium borohydride (NaBH₄) or catalytic hydrogenation are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted nitrophenyl derivatives.
科学的研究の応用
L-Argininamide, 1-acetyl-L-prolyl-N-(4-nitrophenyl)- has several applications in scientific research:
Chemistry: Used as a model compound in studies of peptide synthesis and modification.
Biology: Investigated for its potential role in enzyme-substrate interactions and protein folding studies.
Medicine: Explored for its potential therapeutic applications, including as a substrate for enzyme assays and as a component in drug design.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
作用機序
The mechanism of action of L-Argininamide, 1-acetyl-L-prolyl-N-(4-nitrophenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The presence of the nitrophenyl group allows for chromogenic detection, making it useful in various biochemical assays .
類似化合物との比較
Similar Compounds
- N-Acetyl-L-alanyl-L-alanyl-O-phosphono-L-seryl-L-prolyl-N-(4-nitrophenyl)-L-argininamide
- L-Argininamide, 5-oxo-L-prolyl-L-prolyl-N-(4-nitrophenyl)-
Uniqueness
L-Argininamide, 1-acetyl-L-prolyl-N-(4-nitrophenyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The acetylated proline and nitrophenyl groups contribute to its stability and reactivity, making it a valuable tool in research and industrial applications .
特性
CAS番号 |
103418-62-8 |
|---|---|
分子式 |
C19H27N7O5 |
分子量 |
433.5 g/mol |
IUPAC名 |
(2S)-1-acetyl-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C19H27N7O5/c1-12(27)25-11-3-5-16(25)18(29)24-15(4-2-10-22-19(20)21)17(28)23-13-6-8-14(9-7-13)26(30)31/h6-9,15-16H,2-5,10-11H2,1H3,(H,23,28)(H,24,29)(H4,20,21,22)/t15-,16-/m0/s1 |
InChIキー |
KVUCNHFBKJHCPR-HOTGVXAUSA-N |
異性体SMILES |
CC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
正規SMILES |
CC(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[Ethyl([1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]propan-2-ol](/img/structure/B14343191.png)
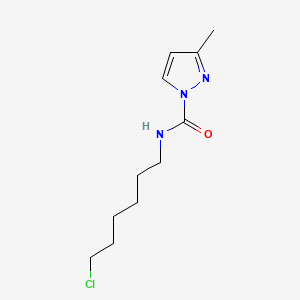
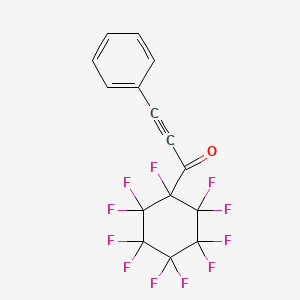
![4-[(4-Azidophenyl)methylidene]-2-(thiophen-2-yl)-1,3-oxazol-5(4H)-one](/img/structure/B14343217.png)
![7-(3,4-Dimethoxyphenyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14343232.png)

phosphanium](/img/structure/B14343243.png)

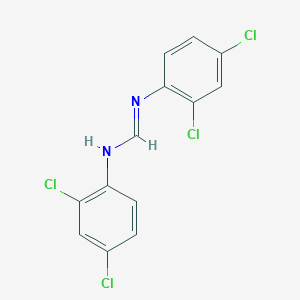

![2-[2-(4-Phenoxyphenoxy)ethoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14343268.png)
